(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

Chiral amino alcohol Stereochemistry Quality control

Chiral amino alcohol procurement often risks diastereomer or regioisomer contamination, compromising asymmetric synthesis. This compound provides the unambiguous (1S,2R) cis-configuration and 3-cyclopentyloxy substitution essential for chiral ligand construction. - Single (1S,2R) enantiomer (≥95% purity, batch-specific NMR/HPLC/GC QC) ensures reliable chirality transfer to oxazolines/oxazolidinones. - meta-Cyclopentyloxy phenyl group directs reactivity for ortho-metalation/cross-coupling, distinct from para-analogs (CAS 1269775-51-0). - Moderate lipophilicity (LogP 2.39) enables solubility in standard organometallic solvents with two orthogonal derivatization handles.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13036340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)OC2CCCC2)N)O
InChIInChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14-/m1/s1
InChIKeyVTWQHIINPYDJLV-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemical Verification for (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL


(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL (CAS 1270116-96-5) is a chiral 1,2-amino alcohol building block with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It features a defined (1S,2R) absolute configuration at the amino and hydroxyl-bearing carbons, and a meta-substituted cyclopentyloxy group on the phenyl ring . This compound is supplied as a research intermediate with batch-specific quality control data (NMR, HPLC, GC) and certified purity levels . In the procurement landscape, this substance is distinguishable from its diastereomers and regioisomers, which may be offered under similar nomenclature but possess different CAS numbers, chiral identities, and potentially divergent reactivity profiles in asymmetric synthesis applications.

Generic Substitution Risks for (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL


The compound's specific (1S,2R) stereochemistry and 3-cyclopentyloxy substitution pattern are critical determinants of its utility as a chiral intermediate. Diastereomers such as (1S,2S)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol (CAS 1269836-77-2) share the same molecular formula but differ in the relative spatial arrangement of the amino and hydroxyl groups . Similarly, the 4-cyclopentyloxy regioisomer, (1S,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol (CAS 1269775-51-0), alters the substitution position on the aromatic ring, which can influence electronic distribution and steric environment . Unspecified or racemic mixtures (e.g., CAS 1270446-62-2) introduce additional uncertainty . Without rigorous stereochemical and regiochemical verification, substitution with an incorrect isomer may lead to divergent reaction outcomes, reduced enantiomeric excess in downstream products, or failure in chiral resolution steps, making unambiguous compound identity essential for procurement.

Quantitative Differentiation for (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL


Diastereomer Purity and QC: (1S,2R) vs. (1S,2S)

The (1S,2R) diastereomer is commercially supplied with certified purity of 95% (Bidepharm) or 98% (LeYan), accompanied by batch-specific QC spectra (NMR, HPLC, GC) . The (1S,2S) diastereomer (CAS 1269836-77-2), while also available at similar purity levels, represents a distinct stereochemical entity with a different SMILES string (C[C@@H](O)[C@H](N) vs. C[C@@H](O)[C@@H](N)) and a unique MDL identifier (MFCD18682138 vs. distinct MDL for the (1S,2S) form) . The availability of the (1R,2S) enantiomer is not confirmed in major vendor catalogs, indicating that procurement of the specific (1S,2R) configuration requires targeted sourcing from suppliers who can provide stereochemical proof of identity.

Chiral amino alcohol Stereochemistry Quality control

Regiochemical Comparison: 3- vs. 4-Cyclopentyloxy Substitution

The target compound bears the cyclopentyloxy group at the meta (3-) position of the phenyl ring, whereas the closest regioisomer, (1S,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol (CAS 1269775-51-0), is para-substituted . Both compounds share identical predicted TPSA (55.48) and LogP (2.3886) . However, the SMILES string confirms a different connectivity: C[C@@H](O)[C@@H](N)C1=CC(OC2CCCC2)=CC=C1 (meta) vs. C[C@@H](O)[C@@H](N)C1=CC=C(OC2CCCC2)C=C1 (para) . This substitution pattern can influence the electronic density on the aromatic ring, potentially affecting reaction rates in electrophilic aromatic substitution or cross-coupling reactions where the amino alcohol serves as a directing group or ligand precursor.

Regioisomer Cyclopentyloxy substitution Aromatic substitution

pKa Differentiation: Chiral vs. Racemic Amino Alcohol

The predicted acid dissociation constant (pKa) for the racemic 1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol is reported as 12.52 ± 0.45 . While no experimentally measured pKa is available for the pure (1S,2R) enantiomer, the racemic mixture provides a baseline reference. The presence of both a primary amine (expected pKa ~9–10 for the conjugate acid) and a secondary alcohol (pKa ~15–17) in the molecule suggests that the predicted pKa of 12.52 likely reflects the ammonium deprotonation equilibrium . This moderately basic character is relevant for salt formation, extraction protocols, and reactivity in amide bond formation.

pKa Physicochemical properties Ionization

Lipophilicity and Drug-Likeness Benchmarking

The (1S,2R)-3-cyclopentyloxy compound and its 4-cyclopentyloxy regioisomer share identical computed LogP (2.3886) and TPSA (55.48 Ų) values . A LogP of approximately 2.4 indicates moderate lipophilicity, suitable for membrane permeability in biological assays, while a TPSA of 55.48 Ų is below the 140 Ų threshold commonly associated with oral bioavailability (Veber rule) [1]. The cyclopentyloxy group contributes significantly to lipophilicity compared to smaller alkoxy analogs (e.g., methoxy or ethoxy derivatives), which would have lower LogP values, making this compound more suitable for applications requiring enhanced lipid solubility.

LogP TPSA Drug-likeness

Chiral Building Block Utility: Enantiomeric Excess and Fidelity

As a single-enantiomer chiral 1,2-amino alcohol, the (1S,2R) compound serves as a key intermediate for the construction of enantiomerically pure oxazolines, oxazolidinones, and other heterocycles used in asymmetric catalysis and medicinal chemistry [1]. While direct comparative catalytic performance data for this specific compound are not publicly available, the broader class of chiral 1,2-amino alcohols is well-established as ligands and auxiliaries whose stereochemical integrity directly dictates enantiomeric excess (ee) in catalytic reactions [1]. The (1S,2R) configuration, with a cis relationship between the amino and hydroxyl groups, offers a distinct chelation geometry compared to the (1S,2S) trans diastereomer, potentially influencing metal coordination and stereoselectivity in organometallic transformations .

Chiral building block Enantiomeric excess Asymmetric synthesis

Sourcing Availability: Stereoisomer and Regioisomer Comparison

A survey of commercially cataloged stereoisomers and regioisomers reveals that the (1S,2R)-3-cyclopentyloxy compound is stocked by multiple suppliers (AKSci, Bidepharm, LeYan, CymitQuimica) . The (1S,2S)-3-cyclopentyloxy diastereomer is also available . However, the (1R,2S) enantiomer is not listed in these catalogs, suggesting that only the (1S)-configured benzylic amine series is commercially supplied. For the 4-cyclopentyloxy regioisomer, the (1S,2R) form is available, but the (1S,2S) para-substituted variant has limited supplier representation . This supplier matrix indicates that researchers needing specific (1S,2R) stereochemistry with meta-substitution must source from suppliers who explicitly differentiate these isomers by CAS number and stereochemical descriptor.

Commercial availability Supplier network Chiral inventory

Research and Industrial Applications for (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL


Chiral Oxazoline and Oxazolidinone Synthesis

The (1S,2R) cis-amino alcohol configuration is ideally suited for the synthesis of chiral oxazolines and oxazolidinones, which are privileged ligand motifs in asymmetric catalysis [1]. The documented single-enantiomer purity (95–98% with batch-specific QC) ensures that the chiral information is faithfully transferred to the heterocyclic product. In contrast, procurement of the (1S,2S) trans-diastereomer would yield a different ring geometry, potentially unsuitable for the intended catalytic application. Researchers requiring a meta-substituted aryl ether for further functionalization (e.g., directed ortho-metalation or cross-coupling) will benefit from the 3-cyclopentyloxy position, which directs reactivity differently than the para-substituted analog .

Ligand for Metal-Catalyzed Asymmetric Transformations

Chiral 1,2-amino alcohols are well-established precursors for ligands used in enantioselective reductions, epoxidations, and C–C bond-forming reactions [1]. The moderate lipophilicity (LogP 2.39, TPSA 55.48 Ų) of this compound suggests good solubility in organic solvents commonly employed in organometallic chemistry, while the primary amine and secondary alcohol provide two distinct handles for selective derivatization. The meta-cyclopentyloxy substituent adds steric bulk near the coordination site without introducing additional polar functionality, potentially tuning the chiral environment around the metal center.

Intermediate for Cyclopentyloxy-Containing Drug Candidates

Compounds featuring a 3-cyclopentyloxyphenyl group have been investigated as beta-3 adrenergic receptor agonists, as evidenced by BindingDB entries showing compounds with this substructure achieving EC₅₀ values in the sub-nanomolar range (e.g., 0.620 nM at human recombinant β₃-AR) [2]. While the target compound itself is an intermediate rather than a final drug substance, its (1S,2R)-configured amino alcohol core can serve as a direct precursor for elaborated structures within this pharmacophore class. The availability of full QC documentation supports regulatory-compliant synthesis in early-stage pharmaceutical R&D.

Chiral Resolution and Reference Standard for Method Development

With a well-defined (1S,2R) absolute configuration and availability at 95–98% purity across multiple vendors, this compound can serve as a reference standard for chiral HPLC or SFC method development aimed at separating amino alcohol stereoisomers. Its distinct retention properties (influenced by the cyclopentyloxy group's lipophilicity) and the presence of both UV-active aromatic and non-chromophoric alicyclic moieties make it a useful probe for optimizing detection and separation conditions for structurally related chiral amines.

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